2,5-Dichloroaniline

Catalog No.
S604813
CAS No.
95-82-9
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloroaniline

CAS Number

95-82-9

Product Name

2,5-Dichloroaniline

IUPAC Name

2,5-dichloroaniline

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

AVYGCQXNNJPXSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)Cl

solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
Sol in dilute hydrochloric acid
Slightly soluble in water; soluble in ethanol, ethyl ether, banzene
Solubility in water: none

Synonyms

1-Amino-2,5-dichlorobenzene; 2,5-Dichloro-1-aminobenzene; 2,5-Dichlorobenzenamine; 2,5-Dichlorophenylamine; 2-Amino-1,4-dichlorobenzene; Amarthol Fast Scarlet GG Base; Amarthol Fast Scarlet GGS Base; Azobase DCA; Azoene Fast Scarlet 2G Base; Azogene

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl

The exact mass of the compound 2,5-Dichloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72.5° f (ntp, 1992)sol in dilute hydrochloric acidslightly soluble in water; soluble in ethanol, ethyl ether, banzenesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1492. It belongs to the ontological category of dichloroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichloroaniline (CAS 95-82-9) is a dihalogenated aromatic amine fundamentally integrated into the supply chains of high-performance organic pigments, notably Pigment Yellow 10, and specialized agrochemicals. Characterized by its two chlorine substituents at the ortho and meta positions relative to the amino group, this compound exhibits distinct electronic and thermal properties compared to its isomers. Procurement teams prioritize 2,5-dichloroaniline for its specific reactivity profile, which includes a low melting point (47–50 °C) that facilitates energy-efficient melt processing, and a highly electrophilic diazonium intermediate essential for rapid azo coupling. Its exact substitution pattern prevents generic interchangeability in tightly specified dye and pharmaceutical syntheses [1].

Procurement Fit

Regioisomer 2,5-Dichloro substitution pattern
Key Intermediate Dicamba herbicide and azo pigment synthesis
Substitution Rule Isomer-specific performance; other dichloroanilines not interchangeable

Attempting to substitute 2,5-dichloroaniline with close isomers like 2,4-dichloroaniline or 3,4-dichloroaniline results in critical process and product failures. The electronic influence of the chlorine atoms is highly position-dependent; for instance, the para-chlorine in 2,4-dichloroaniline donates electron density via resonance, whereas the meta-chlorine in 2,5-dichloroaniline is purely electron-withdrawing via induction. This difference alters the pKa of the amine, changing the acid stoichiometry required for complete diazotization and preventing diazoamino byproduct formation. Furthermore, in pigment manufacturing, the exact substitution pattern dictates the crystal lattice packing and the final chromophoric absorption (hue) of the azo dye. Substituting 2,5-dichloroaniline shifts the color spectrum and reduces solvent fastness, making the resulting pigment fail standardized specifications for products like Pigment Yellow 10[1].

Substitution Risk

Isomer-dependent performance

Pigment shade, lightfastness, and thermal stability are directly tied to the 2,5-substitution pattern; alternative isomers alter final product properties.

Physicochemical divergence

Melting point, pKa, and aqueous solubility vary significantly among dichloroaniline isomers, affecting handling, reaction conditions, and workup.

Synthetic pathway specificity

The established route to dicamba is exclusive to the 2,5-isomer; using any other isomer yields a different chemical product.

Basicity and Acid Equivalency in Diazotization

The basicity of anilines dictates the acid concentration required to maintain solubility and prevent diazoamino coupling during diazotization. 2,5-Dichloroaniline exhibits a significantly lower pKa (1.57) compared to its isomer 2,4-dichloroaniline (2.00–2.05). This reduced basicity is driven by the strong inductive electron-withdrawing effect of the meta-chlorine at position 5, which lacks the resonance-donating counteraction present in the para-chlorine of 2,4-dichloroaniline[1]. Consequently, processes utilizing 2,5-dichloroaniline require higher normality acid baths to ensure complete protonation and stabilize the diazonium salt.

Evidence DimensionAqueous pKa (Basicity)
Target Compound Data2,5-Dichloroaniline: pKa ~1.57
Comparator Or Baseline2,4-Dichloroaniline: pKa ~2.00–2.05
Quantified Difference~0.43 to 0.48 pKa unit reduction in basicity
ConditionsAqueous solution at 25 °C

Dictates the precise acid stoichiometry required during procurement and formulation to prevent yield-destroying diazoamino side-reactions during pigment synthesis.

Pigment Performance
Head-to-head
Brighter, yellower red shade; enhanced lightfastness vs. 4-amino-3-nitrotoluene
Isomer-specific pigment performance; substitution alters color and durability.
Data from azonaphtharylamide pigment study

Thermal Processing and Dissolution Kinetics

The thermal properties of dichloroaniline isomers vary widely based on crystal packing, directly impacting industrial handling. 2,5-Dichloroaniline features a melting point of 47–50 °C, which is substantially lower than 2,4-dichloroaniline (59–63 °C) and 3,4-dichloroaniline (71–72 °C) [1]. This lower melting point allows 2,5-dichloroaniline to be processed as a melt at lower temperatures, reducing thermal degradation risks. Furthermore, the lower lattice energy facilitates faster dissolution in chilled (0–5 °C) aqueous acid mixtures, a critical preparatory step for industrial diazotization.

Evidence DimensionMelting Point
Target Compound Data2,5-Dichloroaniline: 47–50 °C
Comparator Or Baseline2,4-Dichloroaniline: 59–63 °C; 3,4-Dichloroaniline: 71–72 °C
Quantified Difference12–25 °C reduction in melting temperature compared to primary isomers
ConditionsStandard state (100 kPa)

Enables energy-efficient, lower-temperature melt processing and accelerates dissolution in chilled reactors, improving overall manufacturing throughput.

Enthalpy of Formation
Head-to-head
ΔfHom(g): 21.7 ± 2.0 kJ/mol
3,4-DCA: 38.3 ± 1.2; 2,6-DCA: 20.2 ± 1.6 kJ/mol
Intermediate thermodynamic stability informs process energy assessment.
Gas-phase combustion calorimetry, 298.15 K

C-N Cross-Coupling Selectivity

In catalytic C-N cross-coupling reactions, the substitution pattern of the aniline heavily influences the ratio of mono-arylated to bis-arylated products. Under weakly acidic/basic conditions (e.g., KHCO3) using a Cu(I) catalyst, 2,5-dichloroaniline selectively yields the fully substituted N,N-bis(pyridin-4-yl)benzene amine. In contrast, 2,4-dichloroaniline produces a complex mixture where the mono-arylated N-(pyridin-4-yl)benzene amine is the major product, alongside the bis-arylated secondary product [1]. This selectivity makes 2,5-dichloroaniline a highly efficient precursor when complete double N-arylation is required.

Evidence DimensionProduct Selectivity in Cu(I)-Catalyzed C-N Coupling
Target Compound Data2,5-Dichloroaniline: 100% selectivity for bis-arylated product
Comparator Or Baseline2,4-Dichloroaniline: Mixed mono- and bis-arylated products
Quantified DifferenceElimination of mono-arylated byproduct formation
ConditionsCu(I) catalyst, KHCO3 base, reaction with 4-chloropyridin-1-ium chloride

Eliminates the need for costly and complex chromatographic separations in the synthesis of advanced bis-arylated pharmaceutical intermediates.

Basicity (pKa)
Head-to-head
pKa 1.529 ± 0.003
3,4-DCA: 2.968 ± 0.005 (ΔpKa 1.439)
Acid-base workup behavior differs; supports selective extraction and analytical separation.
Aqueous determination, industrial patent application
Water Solubility (20 °C)
Cross-study comparable
~0.56 g/L
2,6-DCA: 1.6 g/L; 2,4-DCA: practically insoluble
Intermediate aqueous solubility affects phase-transfer and environmental fate profiling.
Deionized water, comparative literature
Dicamba Intermediate Yield
Class-level inference
Up to 95% conversion to 2,5-dichlorophenol
Established high-yield route; isomer specificity required for dicamba synthesis.
Patented clean process; yield data from CN-102964221-A

Pigment Yellow 10 Synthesis

Driven by its specific electrophilic diazonium reactivity and low pKa, 2,5-dichloroaniline is the mandatory precursor for Pigment Yellow 10. Its specific substitution pattern ensures the correct chromophoric shift and crystal packing required for the pigment's standardized yellow hue and solvent fastness [1].

Bis-Arylated Pharmaceutical Intermediates

Leveraging its 100% selectivity for double N-arylation in Cu(I)-catalyzed C-N cross-coupling, this compound is a highly efficient choice for synthesizing complex N,N-bis(heteroaryl)benzene architectures, bypassing the purification bottlenecks associated with 2,4-dichloroaniline[2].

Melt-Processed Agrochemical Precursors

Due to its low melting point (47–50 °C), 2,5-dichloroaniline is highly suited for bulk agrochemical syntheses (such as specific herbicide intermediates) where low-temperature melt processing is required to minimize thermal degradation and reduce energy overhead during reactor charging[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Red Azo Pigment Synthesis
Isomer-specific shade and lightfastness
Verify colorimetric and durability profile vs. alternative diazo components
Dicamba Herbicide Synthesis
Established 2,5-DCA route with high process efficiency
Confirm reaction specificity and purity of 2,5-dichlorophenol intermediate
Dye Intermediates & Fertilizer Synergists
Unique 2,5-substitution pattern reactivity
Assess acid-base behavior (pKa context) and coupling efficiency

Physical Description

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992)
COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.

Color/Form

Light brown or amber-colored crystalline mass
NEEDLES FROM PETROLEUM ETHER

XLogP3

2.9

Boiling Point

484 °F at 760 mm Hg (NTP, 1992)
251.0 °C
251 °C

Flash Point

235 °F (NTP, 1992)
139 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

1.54 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

2.75 (LogP)
log Kow= 2.92
2.75

Melting Point

120 to 124 °F (NTP, 1992)
50.0 °C
50 °C

UNII

7U61VY7POL

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 204 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 203 of 204 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (59.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (58.13%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-82-9

Associated Chemicals

2,6-Dichloroaniline;608-31-1

Wikipedia

2,5-dichloroaniline

Biological Half Life

0.07 Days

Methods of Manufacturing

Nitration of para-dichlorobenzene with subsequent reduction.
NITRATION & REDUCTION OF 1,4-DICHLOROBENZENE USING EITHER IRON & HYDROCHLORIC ACID OR CATALYTIC HYDROGENATION
Hydrogenation of halide-substituted nitro compounds using sulfide-poisoned metal catalysts.

General Manufacturing Information

Benzenamine, 2,5-dichloro-: ACTIVE

Analytic Laboratory Methods

APPLICATION OF THE HALL ELECTROLYTIC CONDUCTIVITY DETECTOR FOR THE ANALYSIS OF CHLOROANILINES & CHLORONITROANILINES IN POTW (WATER TREATMENT) SLUDGES. /CHLOROANILINES AND CHLORONITROANILINES/
APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES WERE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME) OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON AN SE-54 FSCC. RETENTION INDICES & MASS SPECTRAL RESPONSE FACTORS WERE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES, ALKYLPYRIDINES AND ALKYLQUINOLINE DERIVATIVES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES WAS PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM TWO METROPOLITAN BOSTON (MASSACHUSETTS USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/

Clinical Laboratory Methods

It is possible to separate urea compounds from chloroaniline, occurring often as metabolites of the former, by high-pressure liquid chromatography. Silica gel is used as stationary phase & depending on the kind of groups to be separated, various hexane: methylene chloride mixtures are used as mobile phase. This isocratic elution is usually unfeasable in the case of urea herbicides associated with chloroanilines of greatly varying polarity. In this case, the polarity of the mobile phase must be adjusted to that of the substances to be eluted. /Chloroanilines/

Storage Conditions

STORE IN A COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM ACIDS, OXIDIZING MATERIALS, & COMBUSTIBLES. /DICHLOROANILINES/

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